EGFR Kinase Inhibition: A 24-Fold Potency Gap Differentiates Delphinidin-3-Glucoside from Cyanidin-3-Glucoside
In a direct head-to-head biochemical assay of purified EGFR kinase activity, Delphinidin-3-glucoside chloride exhibited an IC50 value of 2.37 µM [1]. Under identical experimental conditions, the closely related analog Cyanidin-3-glucoside demonstrated approximately 24-fold greater potency, with an IC50 of 0.10 µM [1]. This quantifiable difference underscores that the 3'-hydroxyl group on the B-ring (present in cyanidin, absent in delphinidin's pyrogallol substitution) is a critical determinant for EGFR active site affinity.
| Evidence Dimension | EGFR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.37 µM |
| Comparator Or Baseline | Cyanidin-3-glucoside: IC50 = 0.10 µM |
| Quantified Difference | 23.7-fold difference (Cyanidin more potent) |
| Conditions | In vitro biochemical kinase assay; purified EGFR; concentration-response inhibition measured. |
Why This Matters
This head-to-head data is essential for researchers investigating structure-activity relationships (SAR) of anthocyanins on the EGFR axis; procurement of the specific delphinidin glycoside is required to avoid confounding experimental results with the far more potent cyanidin analog.
- [1] Mazewski, C., Liang, K., & Gonzalez de Mejia, E. (2018). Comparison of the effect of chemical composition of anthocyanin-rich plant extracts on colon cancer cell proliferation and their potential mechanism of action using in vitro, in silico, and biochemical assays. *Food Chemistry*, 242, 378-388. View Source
